Silver iodate

Description

Properties

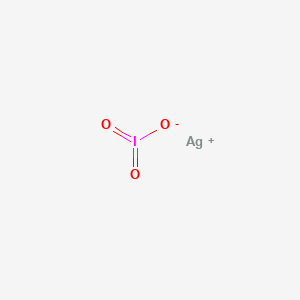

IUPAC Name |

silver;iodate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ag.HIO3/c;2-1(3)4/h;(H,2,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSVXTGDPTJIEIX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]I(=O)=O.[Ag+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AgIO3 | |

| Record name | SILVER IODATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9048 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | silver iodate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Silver_iodate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80894883 | |

| Record name | Silver iodate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80894883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.771 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Silver iodate is an odorless white solid. Sinks in water. Interaction with Tellurium is violent., White solid; Nearly insoluble in water (soluble in 1,875 parts water at 25 deg C); [Merck Index] White odorless powder; Isoluble in water (0.5 g/L at 25 deg C); [Alfa Aesar MSDS] | |

| Record name | SILVER IODATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9048 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Silver iodate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17313 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Density |

5.53 at 68 °F (USCG, 1999) - Denser than water; will sink | |

| Record name | SILVER IODATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9048 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

7783-97-3 | |

| Record name | SILVER IODATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9048 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Silver iodate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007783973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iodic acid (HIO3), silver(1+) salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silver iodate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80894883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Silver iodate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.126 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SILVER IODATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5P7OX4VT1F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Silver Iodate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silver iodate (AgIO₃) is an inorganic compound composed of silver, iodine, and oxygen. It presents as a white, crystalline, light-sensitive solid.[1] Unlike many other metal iodates, this compound is sparingly soluble in water.[1] This technical guide provides an in-depth overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a review of its potential applications, particularly focusing on its antimicrobial properties relevant to the field of drug development.

Chemical and Physical Properties

This compound is a stable compound under normal conditions but can be sensitive to light.[2] It is an odorless, white crystalline powder.[2][3] Key quantitative properties of this compound are summarized in the tables below.

General Properties

| Property | Value | Reference |

| Chemical Formula | AgIO₃ | [1] |

| IUPAC Name | Silver(I) iodate | [1] |

| Molar Mass | 282.77 g/mol | [4][5] |

| Appearance | White, odorless crystalline solid | [1][3][4] |

| Density | 5.525 g/cm³ at 25°C | [1][2] |

Solubility Data

| Temperature | Solubility ( g/100 mL of water) | Reference |

| 10°C | 0.003 | [1][5] |

| 20°C | 0.0043 | [5] |

| 25°C | 0.005 | [5] |

| 50°C | 0.019 | [1] |

| Solubility Product (Ksp) | 3.17 x 10⁻⁸ | [1] |

| pKsp | 7.50 | [2][6] |

Thermal and Thermodynamic Properties

| Property | Value | Reference |

| Melting Point | ~200°C (decomposes) | [1][2][5] |

| Boiling Point | ~1150°C | [1] |

| Decomposition Temperature | 405°C | [5] |

| Standard Molar Enthalpy of Formation (ΔfH⁰) | -184.2 kJ/mol (solid, 298.15 K) | [5] |

| Standard Molar Entropy (S⁰) | 150 J/(mol·K) (solid, 298.15 K) | [5] |

| Molar Heat Capacity at Constant Pressure (Cp) | 103 J/(mol·K) (solid, 298.15 K) | [5] |

Crystal Structure

| Property | Value | Reference |

| Crystal System | Orthorhombic | [1] |

Experimental Protocols

Synthesis of this compound

A standard laboratory method for the synthesis of this compound involves the precipitation reaction between a soluble silver salt, typically silver nitrate (AgNO₃), and a soluble iodate salt, such as potassium iodate (KIO₃) or sodium iodate (NaIO₃).[1]

Materials:

-

Silver nitrate (AgNO₃)

-

Potassium iodate (KIO₃)

-

Deionized water

-

Beakers

-

Stirring rod

-

Buchner funnel and filter paper

-

Drying oven

Procedure:

-

Prepare a 0.1 M solution of silver nitrate by dissolving the appropriate amount of AgNO₃ in deionized water.

-

Prepare a 0.1 M solution of potassium iodate by dissolving the appropriate amount of KIO₃ in deionized water.

-

Slowly add the silver nitrate solution to the potassium iodate solution while continuously stirring. A white precipitate of this compound will form immediately.

-

Continue stirring for approximately 10-15 minutes to ensure the reaction goes to completion.

-

Separate the precipitate from the solution by vacuum filtration using a Buchner funnel and filter paper.

-

Wash the precipitate with several portions of deionized water to remove any unreacted ions.

-

Dry the collected this compound precipitate in a drying oven at a temperature of 80-100°C for 1-2 hours.[7]

-

Store the dried this compound powder in a dark, sealed container as it is light-sensitive.[2]

Characterization of this compound

X-ray Diffraction (XRD) for Crystal Structure Analysis:

XRD is a fundamental technique to confirm the crystalline structure of the synthesized this compound.

Instrumentation:

-

Powder X-ray diffractometer with Cu Kα radiation.

Procedure:

-

Grind a small amount of the dried this compound powder to a fine consistency using a mortar and pestle.

-

Mount the powdered sample onto a sample holder.

-

Place the sample holder into the X-ray diffractometer.

-

Set the instrument to scan over a 2θ range appropriate for detecting the characteristic peaks of orthorhombic this compound (typically from 10° to 80°).

-

Run the scan and collect the diffraction pattern.

-

Compare the obtained diffraction pattern with a reference pattern for this compound from a crystallographic database to confirm the phase purity and crystal structure.

Thermal Analysis (DSC/TGA):

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the thermal stability, melting point, and decomposition profile of this compound.

Instrumentation:

-

A simultaneous TGA/DSC instrument or separate TGA and DSC instruments.

Procedure:

-

Accurately weigh a small amount (typically 5-10 mg) of the this compound sample into an alumina or platinum crucible.

-

Place the crucible in the thermal analyzer.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10°C/min) over a temperature range that encompasses the melting and decomposition points (e.g., from room temperature to 600°C).

-

The TGA will record the mass loss as a function of temperature, indicating decomposition.

-

The DSC will record the heat flow, showing endothermic or exothermic events such as melting and decomposition. The peak of the endotherm corresponding to melting will give the melting point.

Applications in Drug Development

While this compound itself is not a mainstream therapeutic agent, the antimicrobial properties of silver ions are well-documented and have been utilized in various medical applications.[8][9] Silver compounds, including this compound, can serve as a source of silver ions, which exhibit broad-spectrum antimicrobial activity against bacteria, fungi, and viruses.[10]

Antimicrobial Activity and Mechanism

The antimicrobial action of silver is multifaceted. The primary mechanisms are believed to involve:

-

Interaction with the Cell Wall and Membrane: Silver ions can bind to sulfur-containing proteins in the bacterial cell wall and membrane, disrupting their function and leading to increased membrane permeability and cell lysis.[10]

-

Inhibition of Enzymes: Silver ions can inhibit essential enzymes, particularly those involved in cellular respiration, by binding to their sulfhydryl groups. This disrupts the respiratory chain, leading to the production of reactive oxygen species (ROS) and subsequent oxidative stress.[10]

-

Interaction with Nucleic Acids: Silver ions can interact with the DNA and RNA of microorganisms, leading to condensation and inhibition of replication.[11]

The sustained release of silver ions from a sparingly soluble salt like this compound could be advantageous in certain antimicrobial applications, providing a localized and prolonged effect.

Visualizations

Caption: Workflow for the synthesis and characterization of this compound.

Caption: Proposed antimicrobial mechanism of action for silver ions.

Safety and Handling

This compound is an oxidizing agent and can cause fire if it comes into contact with combustible materials.[2] It is irritating to the eyes, respiratory system, and skin.[2] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this chemical. Intimate mixtures of this compound with finely divided metals, sulfides, or other reducing agents may react explosively, especially in the presence of moisture.[3][4]

Conclusion

This compound is a well-characterized inorganic compound with distinct physical and chemical properties. Standard laboratory procedures allow for its straightforward synthesis and characterization. While its direct application in drug development is not established, its role as a potential source of antimicrobial silver ions warrants consideration, particularly in the development of antimicrobial materials and coatings for medical devices. Further research into the controlled release of silver ions from this compound matrices could unveil new opportunities in this area.

References

- 1. This compound | AgIO3 | CID 165642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The Science of Silver Iodide: What It Is and How It’s Used [eureka.patsnap.com]

- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 7. CN1673092A - Prepn process of nano this compound powder - Google Patents [patents.google.com]

- 8. Medical uses of silver - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. lms.idipharma.com [lms.idipharma.com]

A Comprehensive Technical Guide to the Synthesis of Silver Iodate from Silver Nitrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of silver iodate (AgIO₃) from silver nitrate (AgNO₃). The document details the underlying chemical principles, comprehensive experimental protocols, and key quantitative data, presented for clarity and reproducibility. This guide is intended to serve as a valuable resource for professionals in research and development who require a thorough understanding of this synthesis process.

Chemical Principles of Synthesis

The synthesis of this compound from silver nitrate is primarily achieved through a precipitation reaction, a type of double displacement reaction.[1] When an aqueous solution of silver nitrate is mixed with a solution containing an iodate salt, such as potassium iodate (KIO₃) or sodium iodate (NaIO₃), the respective ions exchange.[1][2] This results in the formation of this compound, which is practically insoluble in water, and a soluble nitrate salt.[2][3]

The low solubility of this compound in water is the driving force for the reaction, causing it to precipitate out of the solution as a white solid.[2][3] The balanced molecular equation for the reaction using potassium iodate is:

AgNO₃(aq) + KIO₃(aq) → AgIO₃(s) + KNO₃(aq) [3]

The net ionic equation, which shows only the species that participate in the formation of the precipitate, is:

Ag⁺(aq) + IO₃⁻(aq) → AgIO₃(s) [3]

Potassium (K⁺) and nitrate (NO₃⁻) ions remain dissolved in the solution and are considered spectator ions.[3]

Physicochemical Data

The key physical and chemical properties of this compound are summarized below.

| Property | Value | Reference |

| Chemical Formula | AgIO₃ | [2] |

| Molar Mass | 282.77 g/mol | [2] |

| Appearance | White crystalline solid | [2][4] |

| Density | 5.525 g/cm³ | [2] |

| Melting Point | ~200 °C (decomposes) | [2] |

| Solubility in Water | 0.003 g/100 mL (10 °C) | [2] |

| Solubility Product (Ksp) | 3.17 × 10⁻⁸ | [2] |

| Purity | 99.5% (Industrial Grade) | [4] |

Experimental Protocols

Standard Precipitation Method

This protocol describes a common laboratory procedure for synthesizing this compound via precipitation. For the synthesis of nano-sized particles, the addition of complexing agents and dispersants may be required, as detailed in Table 2.

3.1.1 Materials and Equipment

-

Chemicals: Silver nitrate (AgNO₃), Potassium iodate (KIO₃), Deionized water.

-

Equipment: Beakers, graduated cylinders, magnetic stirrer and stir bar, Buchner funnel, filter paper, vacuum flask, wash bottle, drying oven.

3.1.2 Solution Preparation

-

Silver Nitrate Solution: Prepare a 0.1 M solution of silver nitrate by dissolving the appropriate amount of AgNO₃ in deionized water. For example, dissolve 1.70 g of AgNO₃ in deionized water to make a final volume of 100 mL.

-

Potassium Iodate Solution: Prepare a 0.1 M solution of potassium iodate by dissolving the appropriate amount of KIO₃ in deionized water. For example, dissolve 2.14 g of KIO₃ in deionized water to make a final volume of 100 mL.

3.1.3 Precipitation Procedure

-

Place the potassium iodate solution in a beaker on a magnetic stirrer.

-

Slowly add the silver nitrate solution dropwise to the potassium iodate solution while stirring continuously.[5]

-

A white precipitate of this compound will form immediately upon the addition of the silver nitrate solution.[6]

-

Continue stirring the mixture for a period (e.g., 30 minutes) to ensure the reaction goes to completion.

3.1.4 Isolation and Purification

-

Set up a vacuum filtration apparatus with a Buchner funnel and filter paper.

-

Filter the this compound precipitate from the solution.

-

Wash the precipitate several times with deionized water to remove the soluble potassium nitrate byproduct and any unreacted starting materials.[5]

-

Dry the purified this compound precipitate in a drying oven at a temperature between 80-100 °C for 1-2.5 hours.[5]

Alternative Method: Mechanochemical Synthesis

A solvent-free method for producing this compound involves mechanochemistry, or ball milling.[7] This method involves milling silver nitrate and potassium iodate together, sometimes with a minimal amount of water to facilitate ion transport.[7] This technique has been shown to produce smaller particles with a narrower size distribution compared to the precipitation method.[7]

Quantitative Experimental Parameters

The following tables provide quantitative data for the synthesis of this compound.

Table 2: Experimental Parameters for Nanoparticle Synthesis via Precipitation[5]

| Parameter | Concentration Range | Purpose |

| Silver Nitrate (AgNO₃) | 0.1 M - 0.4 M | Reactant |

| Potassium Iodate (KIO₃) | 0.1 M - 0.4 M | Reactant |

| Complexing Agent (e.g., Citric Acid, Glycine) | 0.034 M - 0.2 M | To control particle growth |

| Dispersant (e.g., Sodium Dodecyl Sulfonate) | 0.01 M - 0.04 M | To prevent agglomeration |

| Drying Temperature | 80 °C - 100 °C | To remove solvent |

| Drying Time | 1 - 2.5 hours | To ensure complete drying |

Table 3: Comparison of Synthesis Methods[7]

| Method | Average Particle Size | Yield |

| Chemical Precipitation | ~3 µm | - |

| Mechanochemistry | ~150 nm | >75% |

Process Visualization

The following diagrams illustrate the key pathways and workflows in the synthesis of this compound.

Caption: Reaction pathway of this compound synthesis.

References

- 1. brainly.com [brainly.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. m.youtube.com [m.youtube.com]

- 4. This compound - High-Purity Industrial Compound (99.5%) at Best Price, CAS No: 7783-97-3 [nacchemical.com]

- 5. CN1673092A - Prepn process of nano this compound powder - Google Patents [patents.google.com]

- 6. youtube.com [youtube.com]

- 7. mrzgroup.ucr.edu [mrzgroup.ucr.edu]

An In-depth Technical Guide to the Crystal Structure and Space Group of Silver Iodate (AgIO₃)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silver iodate (AgIO₃) is an inorganic compound that has garnered interest for its potential applications in various scientific and technological fields. A thorough understanding of its solid-state chemistry, particularly its crystal structure, is paramount for the rational design of new materials and for controlling its properties in applications such as drug development, where crystalline form can influence solubility and bioavailability. This technical guide provides a comprehensive overview of the known crystal structures and space groups of this compound, detailing the crystallographic parameters of its polymorphs and the experimental methodologies used for their characterization.

Polymorphism in this compound

This compound is known to exhibit polymorphism, meaning it can exist in multiple distinct crystalline structures. To date, several orthorhombic polymorphs have been identified, each with a unique arrangement of atoms in the crystal lattice. The most well-documented phases include a stable form at ambient conditions (α-AgIO₃) and a high-pressure phase (referred to as β-AgIO₃ or γ-AgIO₃). The crystallographic details of these phases are summarized below.

Data Presentation: Crystallographic Parameters of this compound Polymorphs

The following tables summarize the key crystallographic data for the known polymorphs of this compound. This information has been compiled from various crystallographic databases and peer-reviewed publications.

Table 1: Crystal System and Space Group of this compound Polymorphs

| Polymorph | Crystal System | Space Group | Space Group Number |

| α-AgIO₃ | Orthorhombic | Pca2₁ | 29 |

| AgIO₃ | Orthorhombic | Pnma | 62 |

| β-AgIO₃ / γ-AgIO₃ (High Pressure) | Orthorhombic | Pbca | 61 |

Table 2: Lattice Parameters of this compound Polymorphs

| Polymorph | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Unit Cell Volume (ų) |

| α-AgIO₃ | Pca2₁ | 5.86 | 15.17 | 5.79 | 90 | 90 | 90 | 514.8 |

| AgIO₃ | Pnma | 7.21 | 5.38 | 10.33 | 90 | 90 | 90 | 400.7 |

| β-AgIO₃ / γ-AgIO₃ | Pbca | 7.30 | 15.00 | 5.39 | 90 | 90 | 90 | 589.9 |

Experimental Protocols

The determination of the crystal structure of this compound polymorphs relies on precise synthesis methods to obtain single-phase materials, followed by detailed characterization using diffraction techniques.

Synthesis of this compound Polymorphs

Synthesis of α-AgIO₃ (Ambient Pressure Phase): The α-polymorph of this compound is typically synthesized by a precipitation reaction at ambient temperature.

-

Precursor Preparation: Prepare aqueous solutions of silver nitrate (AgNO₃) and potassium iodate (KIO₃). Molar concentrations are typically in the range of 0.1 M to 1 M.

-

Precipitation: Slowly add the potassium iodate solution to the silver nitrate solution with constant stirring. A white precipitate of this compound will form immediately. AgNO₃(aq) + KIO₃(aq) → AgIO₃(s) + KNO₃(aq)

-

Washing and Drying: The precipitate is collected by filtration, washed several times with deionized water to remove any soluble byproducts, and then dried in an oven at a temperature below 100 °C.

Synthesis of β-AgIO₃ / γ-AgIO₃ (High-Pressure Phase): The high-pressure polymorph is obtained by treating the α-phase under high-pressure and high-temperature conditions.

-

Precursor Preparation: The starting material is the α-polymorph of this compound, synthesized as described above.

-

High-Pressure Synthesis: The α-AgIO₃ powder is loaded into a high-pressure apparatus, such as a multi-anvil press or a diamond anvil cell.

-

Pressure and Temperature Conditions: The sample is subjected to a pressure of approximately 2.7 GPa and heated to a temperature above 240 °C.

-

Quenching: After a designated holding time at the target pressure and temperature, the sample is quenched to ambient conditions. The high-pressure phase is reported to be recoverable at ambient pressure.

Crystal Structure Determination

Single-Crystal X-ray Diffraction (SCXRD): For a precise determination of the crystal structure, including atomic coordinates and bond lengths/angles, single-crystal X-ray diffraction is the gold standard.

-

Crystal Growth: Single crystals of α-AgIO₃ can be grown by slow evaporation of a saturated aqueous solution or by gel diffusion methods. Growing single crystals of the high-pressure phase is significantly more challenging and often relies on in-situ diffraction studies within the high-pressure apparatus.

-

Data Collection: A suitable single crystal is mounted on a goniometer of a single-crystal X-ray diffractometer. The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation). A series of diffraction images are collected as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using least-squares algorithms.

Powder X-ray Diffraction (PXRD) and Rietveld Refinement: Powder X-ray diffraction is a powerful technique for phase identification and for refining the crystal structure of polycrystalline samples.

-

Sample Preparation: A fine powder of the this compound polymorph is prepared and mounted on a sample holder.

-

Data Collection: The powder sample is scanned over a range of 2θ angles using a powder diffractometer.

-

Phase Identification: The resulting diffraction pattern is compared with standard diffraction patterns from crystallographic databases (e.g., the Powder Diffraction File™) to identify the crystalline phase(s) present.

-

Rietveld Refinement: For detailed structural analysis, the Rietveld method is employed. This involves fitting a calculated diffraction pattern, based on a structural model (including space group, lattice parameters, and atomic positions), to the experimental data. The refinement process adjusts the structural and instrumental parameters to minimize the difference between the calculated and observed profiles, yielding accurate lattice parameters and other structural details.

Mandatory Visualization

The following diagram illustrates the logical workflow from the synthesis of this compound polymorphs to their structural characterization.

Caption: Workflow for the synthesis and structural characterization of AgIO₃ polymorphs.

Technical Guide: The Solubility Product Constant of Silver Iodate (AgIO₃) in Water

Authored for: Researchers, Scientists, and Drug Development Professionals December 14, 2025

Abstract

This technical guide provides a comprehensive overview of the solubility product constant (Ksp) of silver iodate (AgIO₃) in aqueous solutions. This compound is a sparingly soluble salt, and understanding its dissolution equilibrium is critical in various fields, including analytical chemistry, materials science, and environmental science. This document consolidates key quantitative data, details established experimental protocols for Ksp determination, and presents logical and experimental workflows through standardized visualizations.

Introduction to this compound and its Solubility

This compound (AgIO₃) is a white, crystalline, light-sensitive compound composed of silver, iodine, and oxygen.[1] Unlike many other metal iodates, it is characterized by its low solubility in water.[1] The dissolution of a sparingly soluble salt like this compound in water is a dynamic equilibrium process. When solid AgIO₃ is added to water, it dissolves until the solution becomes saturated. At this point, the rate of dissolution of the solid equals the rate of precipitation of its constituent ions.

The equilibrium can be represented by the following equation:

AgIO₃(s) ⇌ Ag⁺(aq) + IO₃⁻(aq) [2][3][4]

The solubility product constant, Ksp, is the equilibrium constant for this dissolution. It is defined as the product of the molar concentrations of the aqueous ions, each raised to the power of its stoichiometric coefficient. For this compound, the Ksp expression is:

A smaller Ksp value indicates lower solubility. This constant is temperature-dependent and is fundamental for predicting precipitation reactions and calculating ion concentrations in a saturated solution.

Quantitative Solubility Data

The solubility product constant for this compound has been determined under various conditions. The values are generally reported at or near room temperature (25 °C).

| Ksp Value | Temperature | Method/Conditions | Source |

| 3.02 x 10⁻⁸ | ~25 °C | Standard reference value | [5] |

| 3.25 x 10⁻⁸ | Not Specified | Calculated from solubility of 0.051 g/L | [2] |

| 1.0 x 10⁻⁸ | Given Temperature | Stated in a problem for calculation | [4][6][7] |

| 1.92 x 10⁻⁸ | Not Specified | Calculated from solubility of 0.051 g/L | [3] |

| 3.01 x 10⁻⁸ | Not Specified | Calculated from solubility of 0.0980 g per 2.00 L | [8] |

| 4.37 x 10⁻⁸ | Not Specified | Calculated from solubility of 0.0980 g per 2.00 L | [9] |

Thermodynamics of Dissolution

The dissolution of this compound in water is an equilibrium process governed by thermodynamic principles. The solid salt is in equilibrium with its solvated ions in a saturated solution.

Caption: Dissolution equilibrium of this compound in water.

Experimental Determination of Ksp

The Ksp of this compound can be determined by preparing a saturated solution and then measuring the concentration of either the silver (Ag⁺) or iodate (IO₃⁻) ions in the aqueous phase. A common and precise method involves the titrimetric analysis of the iodate ion.

General Experimental Workflow

The overall process follows a sequence of preparation, equilibration, separation, and analysis.

Caption: General workflow for the experimental determination of Ksp.

Protocol: Redox Titration for Iodate Concentration

This protocol details a widely used indirect titration method to find the concentration of iodate ions in the saturated filtrate.[10] The iodate ion is first reacted with an excess of iodide (I⁻) in an acidic solution to produce molecular iodine (I₂). The amount of iodine produced is then determined by titration with a standardized solution of sodium thiosulfate (Na₂S₂O₃).

Reactions:

-

Generation of Iodine: IO₃⁻(aq) + 5I⁻(aq) + 6H⁺(aq) → 3I₂(aq) + 3H₂O(l)

-

Titration of Iodine: I₂(aq) + 2S₂O₃²⁻(aq) → 2I⁻(aq) + S₄O₆²⁻(aq)

Materials:

-

Saturated, filtered this compound solution

-

Standardized sodium thiosulfate (Na₂S₂O₃) solution (~0.01 M)

-

Potassium iodide (KI) solid

-

Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl) (~1 M)

-

Starch indicator solution (0.1%)

-

Buret, pipets, Erlenmeyer flasks, graduated cylinders

-

Deionized water

Procedure:

-

Sample Preparation: Accurately pipet a known volume (e.g., 10.00 mL) of the saturated this compound filtrate into a clean 125 mL Erlenmeyer flask.[10]

-

Acidification and Iodide Addition: Add approximately 20 mL of deionized water. Dissolve about 0.5 g of solid KI into the solution, then add 10 mL of 1 M HCl or H₂SO₄.[10] The solution should turn a dark reddish-brown, indicating the formation of iodine (I₂).

-

Titration with Thiosulfate: Fill a buret with the standardized Na₂S₂O₃ solution and record the initial volume. Titrate the iodine-containing solution with the sodium thiosulfate. The reddish-brown color will fade to a pale yellow.[10]

-

Endpoint Determination: When the solution is pale yellow, add about 5 mL of the starch indicator solution. The solution will turn a deep blue-black color due to the formation of the starch-iodine complex.[10]

-

Continue the titration dropwise, with constant swirling, until the blue-black color disappears completely. This clear, colorless endpoint signifies that all the I₂ has reacted. Record the final buret volume.

-

Repeat: Perform at least two more titrations for precision.

Caption: Logical pathway for the redox titration of iodate.

Calculation of Ksp

-

Calculate Moles of Thiosulfate: Moles S₂O₃²⁻ = Molarity of Na₂S₂O₃ × Volume of Na₂S₂O₃ (L)

-

Calculate Moles of Iodine: From the stoichiometry of the titration reaction (I₂ + 2S₂O₃²⁻ → ...), the mole ratio is 1:2. Moles I₂ = (Moles S₂O₃²⁻) / 2

-

Calculate Moles of Iodate: From the stoichiometry of the iodine generation reaction (IO₃⁻ + 5I⁻ + 6H⁺ → 3I₂ + ...), the mole ratio is 1:3. Moles IO₃⁻ = (Moles I₂) / 3

-

Calculate Molar Solubility (s): The concentration of iodate in the saturated filtrate is the molar solubility, s. s = [IO₃⁻] = (Moles IO₃⁻) / (Initial Volume of Filtrate (L))

-

Calculate Ksp: Since the dissolution stoichiometry is 1:1, [Ag⁺] = [IO₃⁻] = s. Ksp = [Ag⁺][IO₃⁻] = (s)(s) = s²

Conclusion

The solubility product constant of this compound (AgIO₃) is a well-characterized value, typically cited as being approximately 3.1 x 10⁻⁸ at 25 °C. This technical guide has outlined the fundamental equilibrium, presented tabulated Ksp values from various sources, and provided a detailed experimental protocol for its determination via redox titration. The visualized workflows offer a clear and logical representation of the necessary procedures for researchers and scientists engaged in relevant chemical analysis.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. brainly.com [brainly.com]

- 3. The solubility of this compound, \mathrm{AgIO}{3}, in water is 0.051 \mat.. [askfilo.com]

- 4. In a saturated solution of the sparingly soluble strong electrolyte AgIO3 (Molecular mass = 283) the equilibrium which sets in is : AgIO3(s)⟶Ag+(aq)+IO3−(aq)If the solubility product constant Ksp of AgIO3 at a given temperature is 1.0 x 10-8 , what is the mass of AgIO3 contained in 100 mL of its saturated solution? [infinitylearn.com]

- 5. Solubility Product Constants for Solution at or near Room Temperature | McGraw-Hill Education - Access Engineering [accessengineeringlibrary.com]

- 6. Solved the solubility product constant for this compound, | Chegg.com [chegg.com]

- 7. In a saturated solution of the sparingly soluble strong electrolyte AgIO3(molecular mass = 283) the equilibrium which sets is AgIO3(s)⇌Ag+(aq)+IO3−(aq)If the solubility product constant Ksp of AgIO3at a given temperature 1.0×10−8what is the mass of AgIO3 contained in 100 ml of its saturated solution? [infinitylearn.com]

- 8. brainly.com [brainly.com]

- 9. brainly.com [brainly.com]

- 10. chem.ws [chem.ws]

thermal decomposition temperature of silver iodate

An In-depth Technical Guide to the Thermal Decomposition of Silver Iodate

This technical guide provides a comprehensive overview of the thermal decomposition of this compound (AgIO₃), tailored for researchers, scientists, and professionals in drug development. The document details the physicochemical properties, decomposition pathway, and standard experimental protocols for determining the thermal stability of this inorganic compound.

Physicochemical Properties of this compound

This compound is a light-sensitive, white crystalline solid.[1] A summary of its key quantitative properties is presented in Table 1. Understanding these properties is crucial for its handling, storage, and application in various scientific contexts.

| Property | Value | Reference(s) |

| Chemical Formula | AgIO₃ | [1][2] |

| Molar Mass | 282.77 g/mol | [1][2] |

| Appearance | White to gray crystalline powder | [1][2][3] |

| Density | 5.525 g/cm³ | [1][2] |

| Melting Point | ~200 °C | [1][2] |

| Decomposition Temperature | 405 °C | [2] |

| Solubility in Water | 0.003 g/100 mL (10 °C) | [1][2] |

Table 1: Key Physicochemical Properties of this compound.

Thermal Decomposition Pathway

This compound undergoes thermal decomposition at approximately 405 °C.[2] The process involves the breakdown of the compound into silver iodide (AgI) and oxygen gas (O₂). The balanced chemical equation for this decomposition reaction is:

2 AgIO₃(s) → 2 AgI(s) + 3 O₂(g) [4]

This reaction is a key consideration in applications where this compound may be subjected to elevated temperatures.

Experimental Determination of Thermal Properties

The is typically determined using thermoanalytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

-

Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[5] For this compound, TGA would show a distinct mass loss corresponding to the release of oxygen gas at the decomposition temperature.

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample in comparison to a reference as it is subjected to a controlled temperature program.[6] The decomposition of this compound is an endothermic or exothermic event that can be detected as a peak in the DSC thermogram.

Generalized Experimental Protocol

The following protocol outlines the general steps for determining the using TGA or DSC.

1. Sample Preparation:

-

Ensure the this compound sample is of high purity (e.g., 98% or greater).[3][7]

-

Dry the sample to remove any residual moisture that could interfere with the analysis.

-

Accurately weigh a small amount of the sample (typically 1-10 mg) into an appropriate crucible (e.g., alumina or platinum).

2. Instrument Setup:

-

Calibrate the TGA/DSC instrument for temperature and mass/heat flow according to the manufacturer's guidelines.

-

Place the sample crucible into the instrument furnace. An empty, tared crucible is used as a reference for DSC.

-

Purge the system with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-100 mL/min) to provide a controlled atmosphere and remove gaseous decomposition products.

3. Thermal Program:

-

Equilibrate the sample at a starting temperature, typically near ambient (e.g., 30 °C).

-

Heat the sample at a constant linear heating rate (e.g., 5, 10, or 20 °C/min) to a final temperature well above the expected decomposition point (e.g., 600 °C).[8]

4. Data Acquisition and Analysis:

-

Record the sample's mass (TGA) or the differential heat flow (DSC) as a function of temperature.

-

For TGA data, the decomposition temperature is often identified as the onset temperature of the significant mass loss step.

-

For DSC data, the decomposition is indicated by an endothermic or exothermic peak. The onset temperature or the peak maximum can be reported as the decomposition temperature.

-

The percentage of mass loss in TGA should be calculated and compared to the theoretical value based on the stoichiometry of the decomposition reaction (3 O₂ from 2 AgIO₃ corresponds to a theoretical mass loss of approximately 17.0%).

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound [chemister.ru]

- 3. This compound, 98%, Thermo Scientific Chemicals 25 g | Buy Online | Thermo Scientific™ [thermofisher.com]

- 4. webqc.org [webqc.org]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound, 98%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 8. Model Free Approach for Non-Isothermal Decomposition of Un-Irradiated and γ-Irradiated Silver Acetate: New Route for Synthesis of Ag2O Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

Silver Iodate: A Comprehensive Technical Overview

For researchers, scientists, and professionals engaged in drug development, a thorough understanding of the fundamental properties of chemical compounds is paramount. This technical guide provides an in-depth look at silver iodate, focusing on its core physicochemical properties and its application in experimental contexts.

Core Physicochemical Data

This compound (AgIO₃) is an inorganic compound that finds utility in various scientific applications. A summary of its key identifiers and properties is presented below for easy reference.

| Property | Value | Source |

| CAS Number | 7783-97-3 | [1][2][3] |

| Molecular Weight | 282.77 g/mol | [2][3][4] |

| Molecular Formula | AgIO₃ | [1][2][3] |

Experimental Application: Chloride Determination

This compound is notably used as a reagent for the quantitative determination of small amounts of chlorides, for instance, in biological samples like blood. The underlying principle of this experimental protocol involves a precipitation reaction.

Methodological Workflow

The experimental procedure for chloride determination using this compound can be summarized in the following logical steps:

-

Reaction Initiation: A sample containing an unknown quantity of chloride ions (Cl⁻) is introduced to a solution containing this compound (AgIO₃).

-

Precipitation: Due to the lower solubility of silver chloride (AgCl) compared to this compound, silver chloride precipitates out of the solution.

-

Separation: The solid silver chloride precipitate is separated from the remaining solution, which now contains iodate ions (IO₃⁻) displaced from the this compound.

-

Quantification: The concentration of the liberated iodate ions is then determined, typically through a titration method. This concentration is stoichiometrically related to the initial concentration of chloride ions in the sample.

The following diagram illustrates the logical workflow of this experimental protocol.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Light Sensitivity of Silver Iodate

Foreword The photosensitivity of silver compounds has been a cornerstone of photographic science and has found applications in modern materials science, including photocatalysis and antimicrobial technologies. While silver halides like silver bromide (AgBr) and silver iodide (AgI) are extensively studied, this compound (AgIO₃), a light-sensitive, white crystalline solid, presents a unique case.[1] Its distinct photochemical behavior, influenced by the highly oxidized iodate anion, offers different pathways for decomposition and reactivity. This guide provides a comprehensive technical overview of the current understanding of this compound's light sensitivity, focusing on its fundamental properties, synthesis protocols, photochemical decomposition mechanisms, and its emerging role in photocatalysis.

Physicochemical Properties of this compound

This compound (AgIO₃) is an inorganic salt composed of silver cations (Ag⁺) and iodate anions (IO₃⁻). Unlike many metal iodates, it is sparingly soluble in water.[1] Its fundamental properties are crucial for understanding its behavior in various applications, from materials synthesis to its stability in pharmaceutical formulations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | AgIO₃ | [1] |

| Molar Mass | 282.77 g/mol | [1] |

| Appearance | White crystalline solid | [1] |

| Density | 5.525 g/cm³ | [1] |

| Solubility in Water | 0.003 g/100 mL at 20 °C | [1] |

| Crystal Structure | Orthorhombic | |

| Sensitivity | Light-sensitive | [1] |

Experimental Protocols

Synthesis of this compound via Aqueous Precipitation

The most common and straightforward method for synthesizing this compound is through a precipitation reaction in an aqueous solution.[1] This protocol yields high-purity AgIO₃ powder.

Objective: To synthesize solid this compound from soluble precursors.

Materials:

-

Silver nitrate (AgNO₃)

-

Potassium iodate (KIO₃) or Sodium iodate (NaIO₃)

-

Deionized water

-

Beakers

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., Büchner funnel and vacuum flask)

-

Filter paper

-

Drying oven

Procedure:

-

Prepare Precursor Solutions:

-

Prepare a 0.1 M solution of silver nitrate (AgNO₃) by dissolving the appropriate mass in deionized water.

-

Prepare a 0.1 M solution of potassium iodate (KIO₃) by dissolving the appropriate mass in deionized water.

-

-

Precipitation:

-

Place the KIO₃ solution in a beaker on a magnetic stirrer.

-

While stirring vigorously, slowly add the AgNO₃ solution dropwise to the KIO₃ solution.

-

A white precipitate of this compound (AgIO₃) will form immediately according to the reaction: AgNO₃(aq) + KIO₃(aq) → AgIO₃(s) + KNO₃(aq)

-

-

Isolation and Purification:

-

Continue stirring for 30 minutes to ensure the reaction goes to completion.

-

Separate the white precipitate from the supernatant by vacuum filtration using a Büchner funnel.

-

Wash the collected precipitate several times with deionized water to remove any unreacted precursors and the soluble potassium nitrate (KNO₃) byproduct.

-

-

Drying:

-

Carefully transfer the washed precipitate to a watch glass or drying dish.

-

Dry the AgIO₃ powder in an oven at 60-80°C overnight or until a constant weight is achieved.

-

Store the final product in a dark, sealed container to prevent photodecomposition.

-

References

An In-depth Technical Guide to the Hazards and Safety Precautions of Silver Iodate

This document provides a comprehensive overview of the hazards associated with silver iodate (AgIO₃) and outlines essential safety precautions for its handling, storage, and disposal. The information is intended for researchers, scientists, and drug development professionals who may work with this compound.

Chemical and Physical Properties

This compound is a light-sensitive, odorless, white crystalline solid.[1][2] It is characterized by its high density and very low solubility in water.[1][2][3] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value |

| Molecular Formula | AgIO₃[4] |

| Molecular Weight | 282.77 g/mol [1][4] |

| Appearance | White to off-white odorless powder/crystals[1][5][6] |

| Density | 5.525 - 5.53 g/cm³ at 20-25°C[1][3][5] |

| Melting Point | Decomposes at >200°C[2][5][7] |

| Decomposition Temp. | ~405°C[3] |

| Water Solubility | Practically insoluble.[2][5] Values include: 0.003 g/100g at 10°C, 0.005 g/100g at 25°C, 0.019 g/100g at 60°C.[3] |

| Solubility | Soluble in aqueous ammonia.[5][7] |

| Sensitivity | Light Sensitive[4][5] |

Hazard Identification and Classification

This compound is classified as a hazardous substance due to its oxidizing properties and its potential to cause irritation.[1][4] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for its hazards.

GHS Hazard Classification

The primary hazards associated with this compound are summarized in Table 2, in accordance with GHS guidelines.

| Pictogram | Signal Word | Hazard Class | Hazard Statement |

ngcontent-ng-c4139270029="" class="ng-star-inserted"> | Danger | Oxidizing solids (Category 2) | H272: May intensify fire; oxidizer[1][4] |

| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation[1][4] | ||

| Serious eye damage/eye irritation (Category 2) | H319: Causes serious eye irritation[1][4] | ||

| Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | H335: May cause respiratory irritation[1][4] |

Reactivity and Incompatibility

A significant hazard of this compound is its strong oxidizing nature and high reactivity with a wide range of substances.[1][4]

-

Oxidizing Agent : As a strong oxidizer, it can cause or intensify fires, particularly when in contact with combustible materials like wood, paper, or oil.[4][8]

-

Explosive Reactions : this compound is known to react explosively under certain conditions.[1][5] Intimate mixtures with the following materials may react explosively, sometimes spontaneously, especially in the presence of moisture:[1][5][7]

-

Violent Reactions : A violent interaction occurs with tellurium.[1][7]

References

- 1. This compound | AgIO3 | CID 165642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound [chemister.ru]

- 4. fishersci.ch [fishersci.ch]

- 5. Cas 7783-97-3,this compound | lookchem [lookchem.com]

- 6. thomasbaker.com [thomasbaker.com]

- 7. This compound CAS#: 7783-97-3 [m.chemicalbook.com]

- 8. cochise.edu [cochise.edu]

The Theoretical Bedrock of Silver Iodate Precipitation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical principles governing the precipitation of silver iodate (AgIO₃). The content herein is curated for professionals in research, scientific, and drug development fields, offering a detailed exploration of the thermodynamics, kinetics, and practical applications of this fundamental chemical reaction.

Core Principles of this compound Precipitation

This compound, a sparingly soluble salt, is formed by the reaction of a soluble silver salt, typically silver nitrate (AgNO₃), with a soluble iodate salt, such as potassium iodate (KIO₃). The precipitation reaction is an equilibrium process governed by the solubility product constant (Ksp), which dictates the maximum concentration of silver (Ag⁺) and iodate (IO₃⁻) ions that can coexist in a solution at a given temperature.

The fundamental equilibrium can be represented as:

Ag⁺(aq) + IO₃⁻(aq) ⇌ AgIO₃(s)

The insolubility of this compound in water is a key characteristic, making it useful in various analytical and preparative chemical processes.

Thermodynamics of Precipitation

The spontaneity of the this compound precipitation is dictated by the change in Gibbs free energy (ΔG) of the reaction. A negative ΔG indicates a spontaneous process, favoring the formation of the solid precipitate. The Gibbs free energy is related to the enthalpy (ΔH) and entropy (ΔS) of the reaction by the following equation:

ΔG = ΔH - TΔS

Kinetics of Precipitation: Nucleation and Crystal Growth

The formation of the this compound precipitate is not instantaneous and proceeds through two key kinetic stages: nucleation and crystal growth.

-

Nucleation: This is the initial step where small, stable aggregates of silver and iodate ions, known as nuclei, form within the supersaturated solution. The rate of nucleation is highly dependent on the degree of supersaturation.

-

Crystal Growth: Once stable nuclei are formed, they begin to grow by the deposition of additional silver and iodate ions from the solution onto their surfaces. This process continues until the ion concentrations in the solution decrease to the equilibrium solubility limit.

The kinetics of these processes can be influenced by factors such as temperature, reactant concentrations, and the presence of impurities or seeding crystals.

Quantitative Data

The solubility and precipitation of this compound are quantified by its solubility product constant (Ksp). This value is temperature-dependent, with solubility generally increasing with temperature.

| Parameter | Value | Temperature (°C) | Reference |

| Solubility Product (Ksp) | 3.17 x 10⁻⁸ | 25 | |

| Solubility in Water | 0.003 g/100 mL | 10 | |

| Solubility in Water | 0.019 g/100 mL | 50 | |

| Molar Mass | 282.77 g/mol | - | |

| Density | 5.525 g/cm³ | 25 |

Experimental Protocols

Standard Protocol for the Precipitation of this compound

This protocol describes a standard laboratory procedure for the preparation of this compound precipitate.

Materials:

-

0.1 M Silver Nitrate (AgNO₃) solution

-

0.1 M Potassium Iodate (KIO₃) solution

-

Deionized water

-

Beakers

-

Burette

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., Buchner funnel, filter paper)

-

Drying oven

Procedure:

-

Measure a specific volume of the 0.1 M potassium iodate solution into a beaker.

-

Place the beaker on a magnetic stirrer and begin gentle stirring.

-

Slowly add the 0.1 M silver nitrate solution from a burette to the potassium iodate solution.

-

A white precipitate of this compound will form immediately.

-

Continue adding the silver nitrate solution until the desired amount of precipitate is formed or until the equivalence point is reached (if performing a titration).

-

Allow the precipitate to settle.

-

Separate the precipitate from the supernatant by filtration.

-

Wash the precipitate with small portions of deionized water to remove any soluble impurities.

-

Dry the collected this compound precipitate in a drying oven at a temperature below its decomposition point (~200°C).

Protocol for the Synthesis of Nano-sized this compound

This protocol is adapted from a patented method for preparing nano-scale this compound powder.

Materials:

-

Silver Nitrate (AgNO₃)

-

Potassium Iodate (KIO₃)

-

Citric acid (complexing agent)

-

Sodium dodecyl sulfonate (dispersant)

-

Deionized water

-

Beakers

-

Magnetic stirrer and stir bar

-

Filtration apparatus

-

Drying oven

Procedure:

-

Prepare Solution A: Dissolve silver nitrate and citric acid in deionized water to achieve final concentrations of 0.1 M and 0.034 M, respectively.

-

Prepare Solution B: Dissolve potassium iodate, citric acid, and sodium dodecyl sulfonate in deionized water to achieve final concentrations of 0.1 M, 0.034 M, and 0.01 M, respectively.

-

Under normal temperature and pressure, slowly add Solution A to Solution B while stirring vigorously.

-

Allow the resulting nano-sized this compound precipitate to settle.

-

Filter the precipitate from the solution.

-

Wash the precipitate thoroughly with deionized water.

-

Dry the nano-silver iodate powder in an oven at 80-100°C.

Visualization of Concepts

Logical Flow of this compound Precipitation

Caption: Workflow for the precipitation of this compound.

Theoretical Basis of Precipitation

Caption: Interplay of thermodynamics, kinetics, and equilibrium.

Analytical Characterization of this compound Precipitate

Several analytical techniques can be employed to characterize the synthesized this compound precipitate:

-

X-ray Diffraction (XRD): To confirm the crystalline structure and phase purity of the AgIO₃.

-

Scanning Electron Microscopy (SEM): To visualize the morphology and particle size of the precipitate.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic vibrational modes of the iodate group.

-

Thermogravimetric Analysis (TGA): To determine the thermal stability and decomposition temperature of the this compound.

-

Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma (ICP) techniques: To determine the elemental composition and purity of the precipitate.

This guide serves as a foundational resource for understanding and utilizing this compound precipitation reactions. The provided data, protocols, and visualizations are intended to support further research and development in various scientific and industrial applications.

Methodological & Application

Application Notes and Protocols for the Gravimetric Determination of Chlorides

A Critical Evaluation of Precipitating Agents: Silver Nitrate vs. Silver Iodate

These application notes provide a comprehensive overview of the gravimetric determination of chloride ions. The standard, universally accepted method employing silver nitrate as the precipitating agent is detailed with a full experimental protocol. Furthermore, a critical evaluation of the potential use of this compound for this application is presented, concluding with a recommendation against its use based on fundamental chemical principles.

Principle of Gravimetric Chloride Determination

Gravimetric analysis is a quantitative method that relies on the measurement of mass. For the determination of chloride ions, the fundamental principle involves the precipitation of the chloride ions from a solution as a sparingly soluble salt. The precipitate is then filtered, washed, dried, and weighed. From the mass and known stoichiometry of the precipitate, the amount of the original analyte (chloride) can be calculated.

The most common and accurate method for the gravimetric determination of chloride is the precipitation of silver chloride (AgCl) upon the addition of silver nitrate (AgNO₃) to the chloride-containing sample. The reaction is as follows:

Ag⁺(aq) + Cl⁻(aq) → AgCl(s)

The success of this method hinges on the very low solubility of silver chloride in water, ensuring that a negligible amount of chloride remains in the solution after precipitation.

Why this compound is Not a Suitable Precipitating Agent for Chloride Determination

While this compound (AgIO₃) is a silver salt, it is not a suitable reagent for the gravimetric determination of chlorides for the following key reasons:

-

Solubility: For a gravimetric method to be accurate, the precipitation of the analyte must be as complete as possible. This requires the precipitate to have a very low solubility product constant (Ksp). A comparison of the Ksp values for silver chloride and this compound reveals a significant difference. The much larger Ksp of this compound indicates a significantly higher solubility compared to silver chloride. This higher solubility would lead to incomplete precipitation of a silver salt, resulting in a significant underestimation of the chloride content in the sample.

-

Competitive Precipitation: When this compound is added to a solution containing chloride ions, a simple precipitation of a single, pure compound of known stoichiometry is not guaranteed. Instead, a mixture of precipitates or a more soluble precipitate could form, rendering the gravimetric analysis inaccurate.

Quantitative Data Summary

The following tables summarize key quantitative data relevant to the gravimetric determination of chlorides.

Table 1: Solubility Product Constants (Ksp) at 25°C

| Compound | Formula | Ksp |

| Silver Chloride | AgCl | 1.8 x 10⁻¹⁰ |

| This compound | AgIO₃ | 3.2 x 10⁻⁸[1] |

This table clearly illustrates that silver chloride is significantly less soluble than this compound, making it the superior choice for quantitative precipitation of silver ions.

Table 2: Gravimetric Factors

| Analyte | Precipitate | Gravimetric Factor (GF) |

| Chloride (Cl) | Silver Chloride (AgCl) | 0.24737 |

The gravimetric factor is the ratio of the molar mass of the analyte to the molar mass of the precipitate, used to convert the mass of the precipitate to the mass of the analyte.

Experimental Protocol: Gravimetric Determination of Chloride using Silver Nitrate

This protocol outlines the standard method for the accurate determination of chloride in a soluble sample.

4.1. Reagents and Materials

-

Unknown chloride sample

-

Silver nitrate (AgNO₃) solution (0.2 M)

-

Nitric acid (HNO₃), 6 M

-

Deionized water

-

Sintered glass or porcelain filtering crucibles

-

Beakers (250 mL)

-

Watch glasses

-

Stirring rods

-

Drying oven (110°C)

-

Desiccator

-

Analytical balance

4.2. Procedure

-

Sample Preparation: Accurately weigh approximately 0.15-0.20 g of the unknown chloride sample into a clean 250 mL beaker.[2] Record the mass to four decimal places. Dissolve the sample in about 100 mL of deionized water and add 2-3 mL of 6 M HNO₃.[2][3] Prepare two more replicate samples in the same manner.

-

Precipitation: Slowly, and with constant stirring, add 0.2 M AgNO₃ solution to the sample solution. Continue adding the silver nitrate until coagulation of the precipitate is observed, and then add a 3-5 mL excess.[2] Heat the solution to near boiling, while stirring gently, to promote coagulation of the precipitate.[2][3]

-

Digestion: Cover the beaker with a watch glass and store it in a dark place (e.g., a drawer) for at least 2 hours, or preferably overnight, to allow the precipitate to digest.[2] This process of digestion allows smaller particles to dissolve and reprecipitate onto larger ones, resulting in a more easily filterable solid.

-

Filtration: Decant the supernatant liquid through a pre-weighed filtering crucible. Wash the precipitate in the beaker with a wash solution of 2-5 mL of 6 M HNO₃ per liter of deionized water, and decant the washings through the crucible.[3] Quantitatively transfer the precipitate from the beaker to the crucible, using the wash solution to rinse any remaining particles.

-

Washing: Continue to wash the precipitate in the crucible with the wash solution until the filtrate is essentially free of Ag⁺ ions. To test for the presence of Ag⁺, collect a small amount of the filtrate in a test tube and add a few drops of HCl. If no turbidity is observed, the washing is complete.[3]

-

Drying: Dry the crucible containing the precipitate in an oven at 110°C for at least 1-2 hours, or until a constant mass is achieved.[2][3]

-

Weighing: Cool the crucible in a desiccator to room temperature and then weigh it on an analytical balance. Repeat the drying and weighing process until consecutive weighings agree to within 0.2-0.5 mg.[2][4]

4.3. Calculation

Calculate the percentage of chloride in the sample using the following equation:

% Chloride = [(Mass of AgCl precipitate (g) x Gravimetric Factor) / Mass of sample (g)] x 100

Where the Gravimetric Factor for Cl in AgCl is 0.24737.[5]

Potential Interferences

Several ions can interfere with the gravimetric determination of chloride by co-precipitation with silver nitrate. These include:

-

Other Halides: Bromide (Br⁻) and iodide (I⁻) will also precipitate as silver halides and will lead to erroneously high results for chloride.[2][3][6]

-

Anions of Weak Acids: In a neutral solution, anions such as carbonate (CO₃²⁻) can precipitate with silver ions. The addition of nitric acid prevents this interference by keeping the solution acidic.[2]

-

Tin and Antimony: These elements can precipitate as oxychlorides under the acidic conditions of the analysis, leading to high results.[2][3]

It is crucial to be aware of the sample matrix and to take appropriate steps to eliminate or mask any potential interferences.

Visualizations

Figure 1: Experimental workflow for the gravimetric determination of chloride.

Figure 2: Chemical principle and potential interferences in chloride determination.

References

Application Notes: Determination of Halides by Indirect Titration with Silver Iodate

Audience: Researchers, scientists, and drug development professionals.

Introduction and Principle

This document outlines a detailed protocol for the quantitative analysis of halide ions (Chloride, Bromide, and Iodide) using an indirect precipitation titration method involving silver iodate. Argentometric titrations, which are based on the formation of insoluble silver salts, are a cornerstone of analytical chemistry for halide determination.[1] This specific method leverages the low solubility of silver halides relative to this compound.

The core principle relies on the reaction of a halide sample with a saturated solution of this compound (AgIO₃). The silver ions (Ag⁺) from the this compound precipitate with the halide ions (X⁻) to form the corresponding silver halide (AgX). Because silver halides like AgCl, AgBr, and AgI are generally less soluble than this compound, this reaction proceeds to completion, liberating a stoichiometric amount of iodate ions (IO₃⁻) into the solution.

The concentration of the liberated iodate is then determined by a classic iodometric redox titration. The solution is acidified and treated with an excess of potassium iodide (KI). The iodate ions oxidize the iodide ions to molecular iodine (I₂). This liberated iodine is subsequently titrated with a standardized solution of sodium thiosulfate (Na₂S₂O₃) using a starch indicator to detect the endpoint. The amount of thiosulfate consumed is directly proportional to the amount of iodate liberated, which in turn is equivalent to the initial amount of halide in the sample.

This method is particularly advantageous as it avoids some of the common issues of direct argentometric titrations, such as the co-precipitation of indicators, and can be applied in various sample matrices.

Experimental Protocol

Reagents and Solutions

-

Saturated this compound (AgIO₃) Solution:

-

Add approximately 2.0 g of solid AgIO₃ to 1.0 L of deionized water in a light-protected bottle (e.g., amber glass).

-

Stir vigorously with a magnetic stirrer for at least 2 hours to ensure saturation.

-

Allow the solution to settle, or filter it through a 0.45 µm filter before use. The clear supernatant is the saturated solution.

-

-

Standard Sodium Thiosulfate (Na₂S₂O₃) Solution (0.1 M):

-

Dissolve approximately 24.82 g of Na₂S₂O₃·5H₂O in 1.0 L of boiled and cooled deionized water.

-

Add 0.1 g of sodium carbonate (Na₂CO₃) as a stabilizer.

-

Standardize this solution against a primary standard like potassium iodate (KIO₃) or potassium dichromate (K₂Cr₂O₇).

-

-

Potassium Iodide (KI) Solution (10% w/v):

-

Dissolve 10 g of KI in 100 mL of deionized water. Prepare this solution fresh, as it can slowly oxidize and turn yellow upon exposure to air and light.

-

-

Sulfuric Acid (H₂SO₄) Solution (1 M):

-

Slowly and carefully add 56 mL of concentrated H₂SO₄ to approximately 800 mL of deionized water in a beaker placed in an ice bath.

-

Once cool, dilute to a final volume of 1.0 L with deionized water.

-

-

Starch Indicator Solution (1% w/v):

-

Make a paste of 1.0 g of soluble starch in a small amount of cold deionized water.

-

Pour this paste into 100 mL of boiling deionized water with continuous stirring.

-

Boil for a few minutes until the solution is clear or opalescent. Allow to cool before use. Prepare fresh daily for best results.

-

Instrumentation

-

50 mL Burette, Class A

-

25 mL and 50 mL Volumetric Pipettes, Class A

-

250 mL Erlenmeyer Flasks

-

Magnetic Stirrer and Stir Bars

-

Analytical Balance (± 0.1 mg)

-

Filtration apparatus (e.g., Buchner funnel and vacuum flask or syringe filters)

Titration Procedure

-

Sample Preparation: Accurately pipette a known volume (e.g., 25.00 mL) of the halide-containing sample solution into a 250 mL Erlenmeyer flask.

-

Precipitation: Add a precise, known excess volume (e.g., 50.00 mL) of the saturated this compound solution to the flask. A precipitate of the silver halide will form.

-

Equilibration: Stir the mixture on a magnetic stirrer for 10-15 minutes to ensure the precipitation reaction is complete.

-

Separation: Separate the solid silver halide precipitate from the supernatant by filtration. Collect the filtrate, which contains the liberated iodate ions, carefully. Wash the precipitate with a small amount of deionized water and add the washings to the filtrate to ensure quantitative transfer.

-

Acidification: Transfer the filtrate to a clean 250 mL Erlenmeyer flask. Add 10 mL of 1 M H₂SO₄.

-

Iodine Liberation: Add 10 mL of 10% KI solution to the acidified filtrate. The solution will turn a dark yellow-brown due to the formation of iodine (I₂).

-

Reaction: IO₃⁻ + 5I⁻ + 6H⁺ → 3I₂ + 3H₂O[2]

-

-

Titration (Part 1): Immediately begin titrating the liberated iodine with the standardized 0.1 M Na₂S₂O₃ solution. Continue adding the titrant until the dark brown color fades to a pale, straw-yellow.

-

Reaction: I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻[2]

-

-

Indicator Addition: Add 2 mL of the 1% starch indicator solution. The solution will turn a deep blue-black color.

-

Titration (Part 2): Continue the titration dropwise with the Na₂S₂O₃ solution, swirling constantly, until the blue-black color disappears completely. This is the endpoint.

-

Record Volume: Record the total volume of Na₂S₂O₃ solution consumed.

-

Blank Titration: Perform a blank titration using deionized water instead of the halide sample to account for any interfering substances.

Calculations

The stoichiometry of the reactions is key: 1 mole of halide (X⁻) liberates 1 mole of iodate (IO₃⁻), which in turn liberates 3 moles of iodine (I₂). Each mole of iodine reacts with 2 moles of thiosulfate (S₂O₃²⁻). Therefore, the overall stoichiometric relationship is:

1 mole X⁻ ↔ 1 mole IO₃⁻ ↔ 3 moles I₂ ↔ 6 moles S₂O₃²⁻

The concentration of the halide in the original sample can be calculated using the following formula:

Concentration of Halide (mol/L) = ( (V_sample - V_blank) × M_thio × 1 ) / ( V_halide × 6 )

Where:

-

V_sample = Volume of Na₂S₂O₃ titrant used for the sample (L)

-

V_blank = Volume of Na₂S₂O₃ titrant used for the blank (L)

-

M_thio = Molarity of the standard Na₂S₂O₃ solution (mol/L)

-

V_halide = Volume of the initial halide sample solution (L)

-

6 = The stoichiometric factor relating moles of thiosulfate to moles of halide.

Data Presentation

Solubility of Relevant Silver Salts

The viability of this method is based on the differential solubility of silver salts. The silver halide formed must be significantly less soluble than this compound.

| Compound | Formula | Solubility Product (Ksp) at 25 °C |

| Silver Chloride | AgCl | 1.8 x 10⁻¹⁰[3] |

| Silver Bromide | AgBr | 5.2 x 10⁻¹³[3] |

| Silver Iodide | AgI | 8.5 x 10⁻¹⁷[3][4] |

| This compound | AgIO₃ | 3.1 x 10⁻⁸ |

As shown, AgCl, AgBr, and AgI are all substantially less soluble than AgIO₃, allowing for the quantitative precipitation and liberation of iodate ions.

Example Titration Data

The following table presents representative data from the analysis of three different halide solutions using the described protocol.

| Analyte | Sample Volume (mL) | Titrant (0.1 M Na₂S₂O₃) Volume (mL) | Calculated Concentration (M) |

| Chloride (Cl⁻) | 25.00 | 24.90 | 0.0166 |

| Bromide (Br⁻) | 25.00 | 15.12 | 0.0101 |

| Iodide (I⁻) | 25.00 | 7.56 | 0.0050 |

Note: Data is for illustrative purposes. A blank volume of 0.05 mL was subtracted from the titrant volume in the calculations.

Visualizations

Experimental Workflow

Caption: Workflow for halide analysis via indirect this compound titration.

Chemical Reaction Pathway

Caption: Key chemical reactions in the indirect iodate titration method.

References

Application Notes and Protocols for the Preparation of Nano-Silver Iodate Powder for Catalysis

For Researchers, Scientists, and Drug Development Professionals